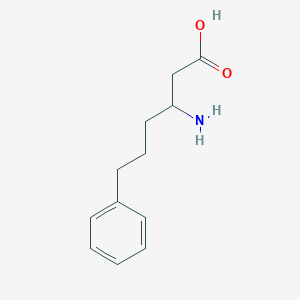
3-Amino-6-phenylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-phenylhexanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of hexanoic acid, featuring an amino group at the third carbon and a phenyl group at the sixth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-phenylhexanoic acid can be achieved through several methods. One common approach involves the reaction of 6-phenylhexanoic acid with ammonia or an amine under specific conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino group at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6-phenylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being conducted .
Major Products Formed
Applications De Recherche Scientifique
3-Amino-6-phenylhexanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Amino-6-phenylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Phenylhexanoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
Aminocaproic acid: Similar structure but without the phenyl group, leading to different chemical and biological properties
2-Amino-6-phenylhexanoic acid: Positional isomer with the amino group at a different position, resulting in distinct reactivity and applications.
Uniqueness
3-Amino-6-phenylhexanoic acid is unique due to the presence of both an amino group and a phenyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
185256-64-8 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-amino-6-phenylhexanoic acid |
InChI |
InChI=1S/C12H17NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2,(H,14,15) |
Clé InChI |
KPJNDHVABVUHPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


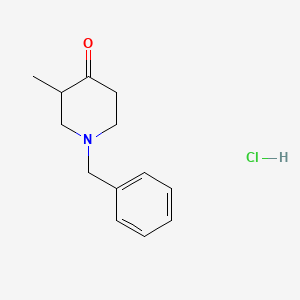
![2-[(3R)-1-benzylpiperidin-3-yl]ethanamine](/img/structure/B12987809.png)
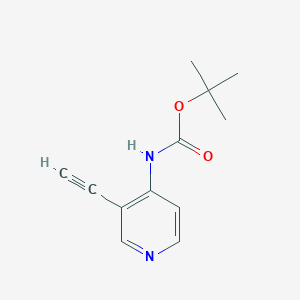
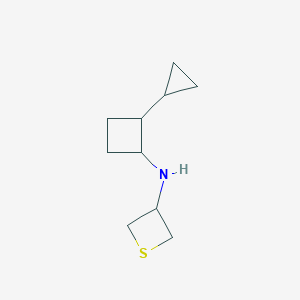
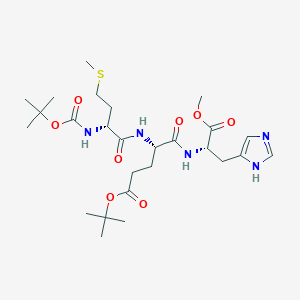
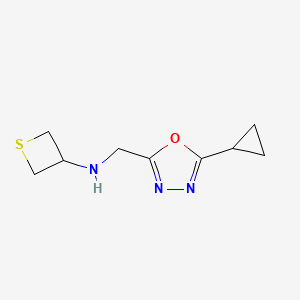
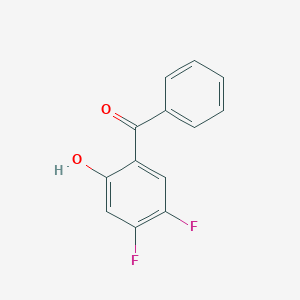
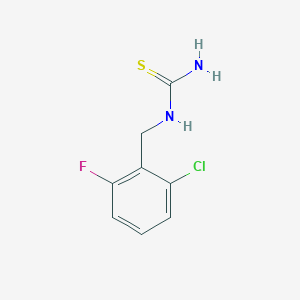
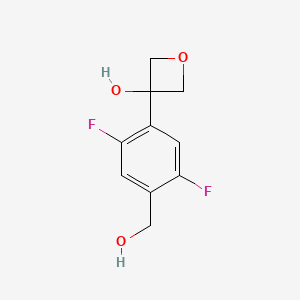

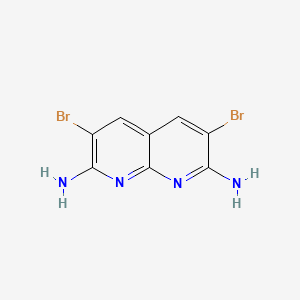
![Spiro[piperidine-4,3'-[3h]pyrrolo[2,3-b]pyridin]-2'(1'h)-one,1'-methyl-](/img/structure/B12987858.png)
![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B12987859.png)

